molecular formula C10H10O B14443496 2-Methylenechromane CAS No. 74104-13-5

2-Methylenechromane

Cat. No.: B14443496
CAS No.: 74104-13-5
M. Wt: 146.19 g/mol
InChI Key: SKVLAYXNJMOXCS-UHFFFAOYSA-N
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Description

2-Methylenechromane, a bicyclic organic compound, consists of a chromane backbone (benzopyran) with a methylene group (-CH₂-) attached at the second position. This structural motif confers unique chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacology. The compound’s conjugated system allows for interactions with biological targets, such as enzymes or receptors, while its lipophilic nature influences pharmacokinetic properties like absorption and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylenechromane can be achieved through several methods. One common approach involves the reaction of phenols with α,β-unsaturated carbonyl compounds in the presence of boronic acids and Brønsted acids as co-catalysts . This method allows for the formation of substituted 2H-chromenes, which can then be converted to this compound through further chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. specific industrial methods for the large-scale production of this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions: 2-Methylenechromane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include chromanone derivatives, dihydrochromanes, and various substituted chromanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylenechromane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylenechromane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methylenechromane belongs to the chromane family, which includes compounds like chromane-3-carboxylic acid, 4-methylchromane, and dihydrocoumarin. Below is a comparative analysis of its structural and functional differences:

Compound Key Structural Features Biological Activity Stability References
This compound Methylene group at C2; unsaturated chromane Limited data; hypothesized antioxidant effects Moderate (air-sensitive)
Chromane-3-carboxylic acid Carboxylic acid at C3; saturated ring Anti-inflammatory, COX-2 inhibition High (crystalline solid)
4-Methylchromane Methyl group at C4; fully saturated ring Sedative effects in rodent models High (stable under ambient)
Dihydrocoumarin Lactone structure; saturated chromane Anticoagulant, antifungal properties Moderate (hydrolysis-prone)

Pharmacological and Industrial Relevance

While 4-methylchromane and dihydrocoumarin have well-documented roles in drug development (e.g., anticoagulants and anti-inflammatories), this compound’s applications remain speculative.

Notes on Evidence Limitations

focuses on chemical inventory reporting guidelines, emphasizing accurate CAS number identification, which indirectly highlights the importance of distinguishing this compound from similarly named compounds (e.g., methylchromanes or methylene derivatives). erroneously discusses 2-methylmethcathinone (2MMC), a cathinone stimulant unrelated to chromanes. This discrepancy underscores the need for rigorous verification of chemical identities to avoid conflating distinct compounds .

Properties

CAS No.

74104-13-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-methylidene-3,4-dihydrochromene

InChI

InChI=1S/C10H10O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,1,6-7H2

InChI Key

SKVLAYXNJMOXCS-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2=CC=CC=C2O1

Origin of Product

United States

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